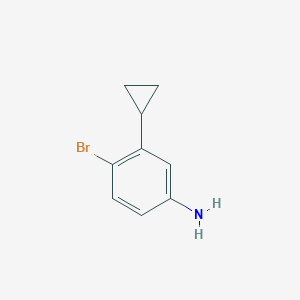

4-Bromo-3-cyclopropylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-cyclopropylaniline is an organic compound with the molecular weight of 212.09 . It is a powder at room temperature .

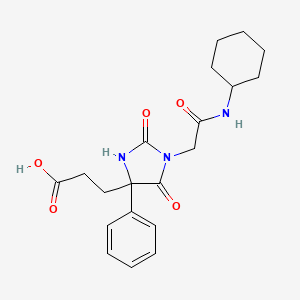

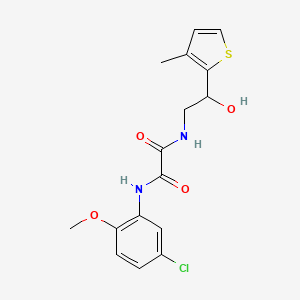

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-cyclopropylaniline has been optimized using quantum chemical calculations . The InChI code for this compound is 1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 .Chemical Reactions Analysis

N-Cyclopropylanilines have been shown to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation . This suggests that 4-Bromo-3-cyclopropylaniline may undergo similar reactions.Physical And Chemical Properties Analysis

4-Bromo-3-cyclopropylaniline is a powder at room temperature . It has a molecular weight of 212.09 . The compound’s InChI code is 1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 .Wissenschaftliche Forschungsanwendungen

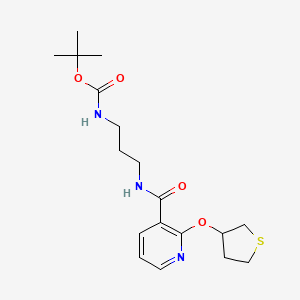

Photosensitization Studies

4-Bromo-3-cyclopropylaniline: has been employed as a probe in photosensitization studies. Specifically, it helps investigate the oxidative properties of triplet-state photosensitizers (3sens*) in aqueous solutions. Anilines, including this compound, are susceptible to single-electron oxidation by excited triplet-state photosensitizers. However, steady-state experiments tend to underestimate their oxidation rates due to radical cation quenching by antioxidant moieties present in dissolved organic matter (DOM). The unique feature of 4-Bromo-3-cyclopropylaniline is its spontaneous, irreversible cyclopropyl ring-opening after initial single-electron oxidation, making it an excellent candidate for probing these oxidative processes .

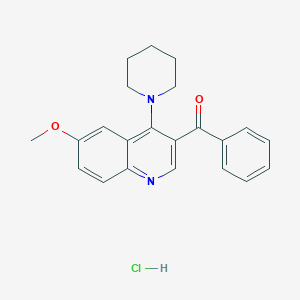

Suzuki–Miyaura Coupling Reagents

Organoboron compounds play a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for carbon–carbon bond formation. 4-Bromo-3-cyclopropylaniline serves as a valuable boron reagent in SM coupling. Its stability, mild reaction conditions, and functional group tolerance make it an attractive choice. Researchers have tailored its properties for specific SM coupling conditions, allowing efficient construction of complex organic molecules .

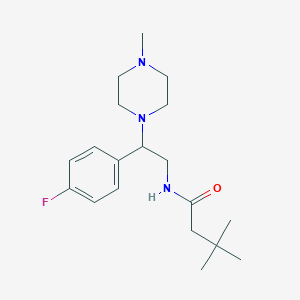

Pharmaceutical Testing

In pharmaceutical research, 4-Bromo-3-cyclopropylaniline serves as a reference standard for accurate results. Its high quality and well-defined structure make it useful for testing and validation purposes .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-3-cyclopropylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDWSNIVPGNZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-cyclopropylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)